5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazine family, characterized by the presence of a pyridazine ring and a trifluoropropoxy substituent. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound can be classified as a heterocyclic organic compound due to its inclusion of nitrogen in the ring structure. It is often explored for its pharmacological properties, particularly in the context of drug development targeting various diseases. The compound's structure can be derived from various synthetic routes that modify existing pyridazine derivatives to introduce the trifluoropropoxy group.
The synthesis of 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with a substituted pyridazine derivative and perform nucleophilic substitution reactions to introduce the trifluoropropoxy group.
The molecular structure of 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can be represented as follows:
The InChI representation for this compound provides a unique identifier that allows for easy retrieval from chemical databases.
5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action for 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that compounds in this class may modulate signaling pathways associated with inflammation or cancer progression.
Detailed studies using molecular docking and in vitro assays are necessary to elucidate these mechanisms further.
The physical properties of 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one include:
Chemical properties include:
5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one has several potential applications:
The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal and agrochemical research due to its versatile hydrogen-bonding capacity, planarity, and metabolic stability. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a carbonyl group, this heterocycle serves as a robust pharmacophore for diverse biological targeting. The strategic incorporation of fluorinated alkyl ether chains—particularly the 3,3,3-trifluoropropoxy moiety—exemplifies modern approaches to optimizing pharmacokinetic and pharmacodynamic properties. This review examines the structural, electronic, and historical significance of 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one derivatives within the broader context of bioactive compound development, emphasizing their unique role in overcoming resistance and enhancing efficacy.
The pyridazin-3(2H)-one core (Fig. 1A) enables precise biomolecular interactions through its:
In agrochemicals, pyridazinone derivatives disrupt fungal respiration and weed growth pathways. Fluazinam, a β-trifluoromethylpyridine-containing fungicide, leverages the pyridazinone scaffold for broad-spectrum activity against Phytophthora infestans [1] [4]. Modifications at the 5-position (e.g., alkoxy chains) fine-tune steric and electronic properties to circumvent pest resistance, as evidenced by ISO registrations of 13 novel pyridazinone agrochemicals between 2021–2024 [1].
Table 1: Bioactive Pyridazin-3(2H)-one Derivatives and Their Applications
Compound | Substitution Pattern | Primary Application | Molecular Target |
---|---|---|---|
TAK-063 [3] | 4-(Pyrazolyl) at C6 | Schizophrenia (clinical phase) | PDE10A inhibitor (IC₅₀=0.30 nM) |
Fluazinam [4] | β-Trifluoromethylpyridine | Fungicide | Uncouples oxidative phosphorylation |
Levosimendan [7] | 4,5-Dihydro with phenylhydrazone | Acute heart failure | Calcium sensitizer |
Compound 221 [3] | 5-Alkoxy-linked benzimidazole | Neurodegenerative disorders | PDE10A inhibitor (IC₅₀=0.76 nM) |
The 3,3,3-trifluoropropoxy group (–OCH₂CF₃) at the 5-position of pyridazin-3(2H)-one confers distinct advantages:
Table 2: Physicochemical Impact of Fluorinated Moieties on Pyridazinone Bioactivity
Parameter | Trifluoropropoxy Group | Non-Fluorinated Propoxy Group | Significance |
---|---|---|---|
Log P [4] | 1.7–2.3 | 0.5–1.1 | Improved membrane permeation |
Metabolic stability [4] | t₁/₂ = 120 min (HLM) | t₁/₂ = 40 min (HLM) | Resistance to oxidative cleavage |
PDE10A inhibition [3] | IC₅₀ = 1.4 nM (Compound 216) | IC₅₀ = 23 nM (Compound 213) | Enhanced target affinity |
The steric bulk of –CF₃ also fills hydrophobic enzyme pockets inaccessible to smaller groups. In fungicidal oxadiazoles (e.g., WO2019025250), trifluoropropoxy pyridazinones inhibit mycelial growth by occupying a conserved steric niche in succinate dehydrogenase [5].
Pyridazinone chemistry evolved through three key phases:
Table 3: Historical Milestones in Pyridazinone Derivative Development
Timeframe | Innovation | Representative Agent | Therapeutic Area |
---|---|---|---|
1984 [7] | First PDE III inhibitors | Imazodan | Congestive heart failure |
1995 [7] | Dual PDE III/IV inhibition | Zardaverine | Asthma (bronchodilation) |
2014 [3] | Brain-penetrant PDE10A inhibitors | TAK-063 | Schizophrenia (clinical trials) |
2021 [1] | Novel ISO-registered agrochemicals | 13 pyridazinone derivatives | Crop protection |
Vapor-phase fluorination (Fig. 2) revolutionized intermediate production, allowing chlorination/fluorination of picolines at >300°C with iron fluoride catalysts. This method converted 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine (yield: 78%)—a key precursor for 5-substituted pyridazinones [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: